Urolithin M5

Descripción general

Descripción

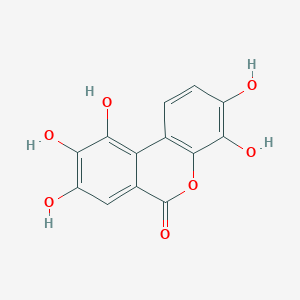

urolithin M5 is a chemical compound with the molecular formula C13H8O7. It is known for its unique structure, which includes multiple hydroxyl groups and a chromenone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Aplicaciones Científicas De Investigación

urolithin M5 has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antioxidant and antimicrobial properties.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mecanismo De Acción

Urolithin M5, also known as 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one, is a metabolite derived from the gut microbial action on ellagitannins and ellagic acid-rich foods . This compound has been found to have significant biological activities, particularly in the context of antiviral activity .

Target of Action

This compound primarily targets the neuraminidase (NA) enzyme . NA is a key enzyme in the life cycle of influenza viruses, facilitating the release of progeny viruses from infected cells . By inhibiting this enzyme, this compound can suppress the viral NA activity, thereby inhibiting the replication of the influenza virus .

Mode of Action

This compound interacts with its target, the neuraminidase enzyme, by binding to it and inhibiting its activity . This inhibition prevents the release of progeny viruses from infected cells, thereby suppressing the spread of the influenza virus within the host .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the life cycle of the influenza virus. By inhibiting the neuraminidase enzyme, this compound disrupts the viral replication process . This leads to a decrease in the spread of the virus within the host, thereby reducing the severity of the infection .

Pharmacokinetics

It is known that this compound is a metabolite produced by the gut microbiota from dietary ellagitannins and ellagic acid . It is suggested that the bioavailability of this compound may be influenced by factors such as the composition of the gut microbiota and the dietary intake of ellagitannins and ellagic acid .

Result of Action

The primary result of this compound’s action is the inhibition of influenza virus replication. In vitro and in vivo studies have shown that this compound can inhibit the activity of the influenza virus, increase the survival rate, and improve pulmonary edema in pr8-infected mouse models .

Action Environment

The action of this compound is influenced by various environmental factors. The composition of the gut microbiota, which plays a crucial role in the production of this compound, can be influenced by factors such as diet, age, and health status . Additionally, the dietary intake of ellagitannins and ellagic acid, the precursors of this compound, can also influence the production and bioavailability of this compound .

Análisis Bioquímico

Biochemical Properties

3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in cellular signaling pathways. Additionally, 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one interacts with reactive oxygen species (ROS), thereby exhibiting antioxidant properties .

Cellular Effects

3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one influences various cellular processes. It has been observed to modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . These pathways are critical for cell proliferation, differentiation, and apoptosis. Furthermore, 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one affects gene expression by regulating transcription factors and epigenetic modifications . It also impacts cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one involves several binding interactions with biomolecules. It binds to the active sites of phosphodiesterase enzymes, leading to their inhibition . This binding is facilitated by hydrogen bonding and hydrophobic interactions. Additionally, 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one can activate or inhibit various transcription factors, resulting in changes in gene expression . It also modulates the activity of enzymes involved in oxidative stress responses, thereby exerting its antioxidant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression . These effects are dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it can cause toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects .

Metabolic Pathways

3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one is involved in several metabolic pathways. It is metabolized by phase I and phase II enzymes, including cytochrome P450 enzymes and conjugating enzymes . These metabolic processes result in the formation of various metabolites, which can have different biological activities . The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its uptake and distribution . The compound can accumulate in specific tissues, depending on its affinity for certain transporters and binding proteins . This localization can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound can localize to the mitochondria, where it exerts its antioxidant effects by interacting with mitochondrial enzymes and proteins . This subcellular localization is essential for the compound’s role in cellular processes and its overall biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of urolithin M5 typically involves the hydroxylation of benzo[c]chromen-6-one. The reaction conditions often require the use of strong oxidizing agents to introduce the hydroxyl groups at the desired positions on the aromatic ring. Common reagents used in this process include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Análisis De Reacciones Químicas

Types of Reactions

urolithin M5 undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove hydroxyl groups or to convert them into other functional groups.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents (e.g., thionyl chloride, SOCl2), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or thiols .

Comparación Con Compuestos Similares

Similar Compounds

3,4,5,7,8-Pentahydroxyflavone: Another polyhydroxy compound with antioxidant properties.

3,4,5,6,7-Pentahydroxyflavone: Similar structure but different hydroxylation pattern.

3,4,5,6,8-Pentahydroxyflavone: Another isomer with potential biological activity.

Uniqueness

urolithin M5 is unique due to its specific hydroxylation pattern and chromenone core.

Actividad Biológica

Urolithin M5 (UM5) is a metabolite derived from ellagic acid, primarily found in certain fruits and nuts. Recent research has highlighted its potential biological activities, particularly in neuroprotection and antiviral effects. This article provides a detailed overview of the biological activity of this compound, including data tables, case studies, and significant research findings.

1. Neuroprotective Effects

Recent studies have demonstrated the neuroprotective properties of this compound, particularly in models of Alzheimer's disease (AD).

In vitro studies using PC12 cells exposed to Aβ 25–35 (a peptide associated with AD) indicated that UM5 significantly improved cell viability and reduced apoptosis. The protective mechanisms include:

- Reduction of Reactive Oxygen Species (ROS) : UM5 treatment led to decreased ROS production, which is crucial in preventing oxidative stress-related neuronal damage.

- Activation of Signaling Pathways : this compound appears to activate the PI3K-Akt pathway while inhibiting the MAPK pathway, both of which are involved in cell survival and apoptosis regulation .

1.2 Case Study Findings

A study reported that treatment with this compound resulted in a significant increase in the survival rate of PC12 cells compared to untreated controls. The results showed that UM5 was more effective than other urolithins tested, suggesting its potential as a therapeutic agent for AD .

2. Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against influenza viruses.

2.1 In Vitro Studies

In vitro assays demonstrated that UM5 inhibited several strains of influenza viruses, including:

- A/WSN/33 (H1N1)

- A/California/7/2009 (H1N1)

- A/PR/8/34 (H1N1)

- A/Hong Kong/1/68 (H3N2)

The IC50 values ranged from 3.74 to 16.51 μM, indicating potent antiviral activity .

2.2 In Vivo Studies

In vivo studies using mouse models showed that this compound treatment improved survival rates significantly compared to control groups. Key findings included:

- Improved Survival Rate : Mice treated with 200 mg/kg/d of UM5 exhibited a 50% survival rate post-infection.

- Reduction in Lung Viral Load : Treatment resulted in a decrease in lung viral titers and improved lung pathology, characterized by reduced edema and inflammatory cell infiltration .

3. Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

4. Conclusion

This compound exhibits promising biological activities with significant neuroprotective and antiviral properties. Its ability to enhance neuronal survival in models of Alzheimer's disease and inhibit influenza virus replication suggests potential therapeutic applications. Further research is warranted to explore its mechanisms of action and efficacy in clinical settings.

Propiedades

IUPAC Name |

3,4,8,9,10-pentahydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O7/c14-6-2-1-4-8-5(3-7(15)9(16)11(8)18)13(19)20-12(4)10(6)17/h1-3,14-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELMDXUEWHBWPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Urolithin M5 exert its antiviral effects against influenza?

A: Research indicates that this compound demonstrates antiviral activity by directly inhibiting the enzymatic activity of influenza neuraminidase (NA) []. NA is a crucial enzyme for the influenza virus, facilitating the release of newly formed viral particles from infected cells and aiding in viral spread within the host. By suppressing NA activity, this compound can potentially hinder the virus's ability to replicate and infect new cells.

Q2: Beyond its antiviral properties, what other biological activities have been attributed to this compound?

A: Studies have identified this compound as a bioactive compound with potential benefits for brain health. Computational investigations, specifically molecular docking studies, have suggested that this compound exhibits interactions with the enzyme acetylcholinesterase (AChE) []. AChE is a key enzyme involved in the breakdown of the neurotransmitter acetylcholine, which plays a vital role in cognitive functions such as memory and learning. This interaction with AChE highlights this compound as a potential candidate for further research in the context of neuroprotective therapies.

Q3: What is the source of this compound, and are there any traditional medicinal uses associated with its plant sources?

A: this compound has been isolated from the leaves of Canarium album (Lour.) DC., also known as Ganlanye (GLY) []. Interestingly, GLY has a history of use in traditional Chinese medicine, particularly for addressing ailments categorized as "warm diseases." This traditional application aligns with the recent findings highlighting this compound's antiviral properties against influenza, supporting the historical use of GLY in managing similar conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.